molecular formula C20H11ClFN3O3 B11534064 2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11534064
M. Wt: 395.8 g/mol
InChI Key: LRFUOTOCYRZNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of imines This compound is characterized by the presence of a benzoxazole ring, a nitrophenyl group, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of Imines: The final step involves the condensation of the benzoxazole derivative with a nitrobenzaldehyde under acidic or basic conditions to form the imine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Reduction of Imine Group: Formation of the corresponding secondary amine.

    Substitution Reactions: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (E)-N-[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3-NITROPHENYL)METHANIMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C20H11ClFN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C20H11ClFN3O3/c21-17-9-13(22)4-6-16(17)20-24-18-10-14(5-7-19(18)28-20)23-11-12-2-1-3-15(8-12)25(26)27/h1-11H

InChI Key

LRFUOTOCYRZNMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.